

# An In-depth Technical Guide to the ADC Linker: Mc-GGFG-PAB-OH

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## Compound of Interest

Compound Name: Mc-Gly-Gly-Phe-Gly-PAB-OH

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This technical guide provides a comprehensive overview of the structure, chemical properties, and application of the cleavable antibody-drug conjugate (ADC) linker, Mc-GGFG-PAB-OH. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

## Introduction

Mc-GGFG-PAB-OH is a key component in the design of modern antibody-drug conjugates, serving as a cleavable linker that connects a monoclonal antibody to a cytotoxic payload.<sup>[1]</sup> Its design incorporates a tetrapeptide sequence (Gly-Gly-Phe-Gly) that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.<sup>[2][3]</sup> Following enzymatic cleavage, a self-immolative p-aminobenzyl alcohol (PAB) spacer facilitates the release of the unmodified cytotoxic drug inside the target cancer cell.<sup>[1]</sup> This targeted drug release mechanism enhances the therapeutic window of the ADC by minimizing systemic toxicity and maximizing efficacy at the tumor site.<sup>[2]</sup>

## Structure and Chemical Properties

The chemical structure of Mc-GGFG-PAB-OH is characterized by a maleimide group (Mc), a tetrapeptide sequence (Gly-Gly-Phe-Gly), and a p-aminobenzyl alcohol (PAB-OH) self-immolative spacer.

SMILES: OCC1CCC(NC(=O)CNC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O)CC1<sup>[4]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of Mc-GGFG-PAB-OH is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>32</sub> H <sub>38</sub> N <sub>6</sub> O <sub>8</sub>	[1]
Molecular Weight	634.68 g/mol	[1]
CAS Number	2632342-05-1	[1]
Appearance	White to yellow solid	[5]
Solubility (DMSO)	≥ 200 mg/mL (≥ 315.12 mM)	[6]
Storage (Powder)	-20°C for 3 years, away from moisture	[6]
Storage (In Solvent)	-80°C for 6 months, -20°C for 1 month	[1]

## Experimental Protocols

### Synthesis of Mc-GGFG-PAB-OH via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a representative method for the synthesis of the peptide component of the linker using Fmoc-based solid-phase peptide synthesis.

Materials:

- Rink Amide resin
- Fmoc-Gly-OH, Fmoc-Phe-OH
- 6-maleimidohexanoic acid (Mc-OH)
- p-aminobenzyl alcohol (PAB-OH)

- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 20% Piperidine in DMF
- HBTU, HOBt, DIPEA (coupling reagents)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H<sub>2</sub>O)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
- First Amino Acid Coupling (Gly):
  - Deprotect the resin with 20% piperidine in DMF.
  - Couple Fmoc-Gly-OH using HBTU/HOBt/DIPEA in DMF for 2 hours.
  - Wash the resin with DMF and DCM.
- Peptide Chain Elongation (Phe, Gly, Gly): Repeat the deprotection and coupling steps for Fmoc-Phe-OH, followed by two cycles for Fmoc-Gly-OH.
- Maleimide Group Coupling: Couple 6-maleimidohexanoic acid (Mc-OH) to the N-terminus of the tetrapeptide.
- PAB-OH Coupling: Couple p-aminobenzyl alcohol to the C-terminus of the peptide.
- Cleavage and Purification:
  - Cleave the peptide from the resin using a TFA cleavage cocktail for 2-3 hours.
  - Precipitate the crude peptide in cold diethyl ether.
  - Purify the product by reverse-phase HPLC.



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Workflow for the Solid-Phase Synthesis of Mc-GGFG-PAB-OH.

## Cathepsin B Cleavage Assay

This protocol outlines a method to assess the enzymatic cleavage of the GGFG sequence by Cathepsin B.

Materials:

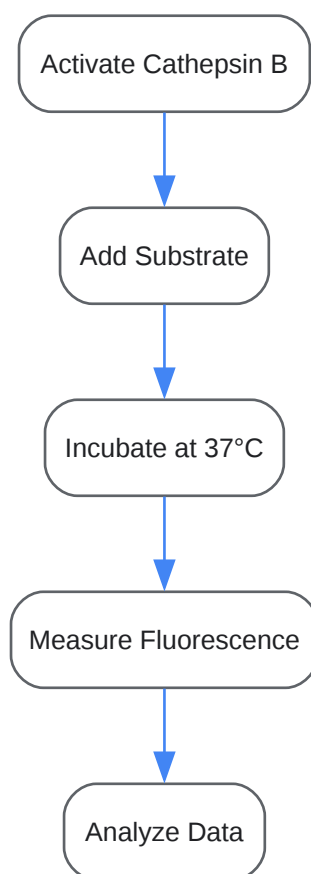
- Mc-GGFG-PAB-OH conjugated to a fluorescent reporter payload
- Recombinant human Cathepsin B
- Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes.
- Reaction Initiation: Add the Mc-GGFG-PAB-payload conjugate to the activated enzyme solution in the microplate wells.
- Incubation: Incubate the plate at 37°C, protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity at various time points (e.g., 0, 15, 30, 60, 120 minutes) using an excitation/emission wavelength pair appropriate for the

fluorophore.

- Data Analysis: Plot the fluorescence intensity versus time to determine the rate of cleavage.



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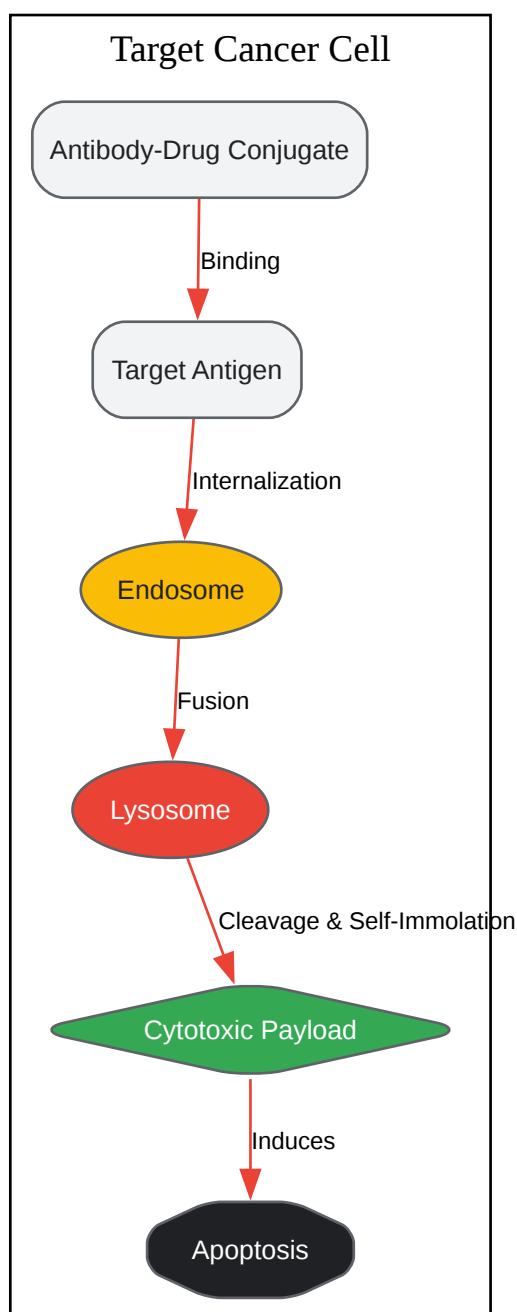
Experimental Workflow for Cathepsin B Cleavage Assay.

## Mechanism of Action: ADC Internalization and Payload Release

The therapeutic efficacy of an ADC utilizing the Mc-GGFG-PAB-OH linker is dependent on a multi-step intracellular pathway.

- Binding and Internalization: The ADC binds to a target antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis, into an endosome.[4]

- **Lysosomal Trafficking:** The endosome containing the ADC fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of proteases.[\[4\]](#)[\[5\]](#)
- **Enzymatic Cleavage:** Within the lysosome, Cathepsin B recognizes and cleaves the GGFG peptide sequence of the linker.[\[2\]](#)[\[3\]](#)
- **Self-Immolation and Payload Release:** The cleavage of the peptide triggers the self-immolation of the PAB spacer through a 1,6-elimination reaction, leading to the release of the active cytotoxic drug into the cytoplasm.[\[1\]](#)
- **Induction of Apoptosis:** The released payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.



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Signaling Pathway of ADC Internalization and Payload Release.

## Conclusion

Mc-GGFG-PAB-OH is a well-characterized and effective cleavable linker for the development of antibody-drug conjugates. Its protease-sensitive design, coupled with a self-immolative spacer, ensures targeted drug delivery and release within cancer cells, thereby offering a

promising strategy for improving the therapeutic index of cytotoxic agents. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the design and optimization of next-generation ADCs.

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